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Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®

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Compound of Interest		
Compound Name:	Promega	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase activity assays are fundamental tools in drug discovery and basic research for studying the function of kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of adenosine triphosphate (ATP) remaining in solution following a kinase reaction.[1][2] This method is sensitive, rapid, and amenable to automation, making it an ideal choice for screening large compound libraries for kinase inhibitors.

The assay principle is based on the ATP-dependent luciferase reaction. Kinases utilize ATP to phosphorylate a substrate. The amount of ATP consumed is directly proportional to the kinase activity. The Kinase-Glo® Reagent is added to the completed kinase reaction, which contains a thermostable luciferase (UltraGlow™ Recombinant Luciferase) and luciferin.[1] The luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, resulting in a luminescent signal that is inversely proportional to the kinase activity.[1][3] A higher luminescent signal indicates lower kinase activity (more ATP remaining), while a lower signal signifies higher kinase activity (less ATP remaining).

Promega offers three distinct Kinase-Glo® platforms to accommodate a wide range of ATP concentrations, ensuring optimal assay performance for various kinases:

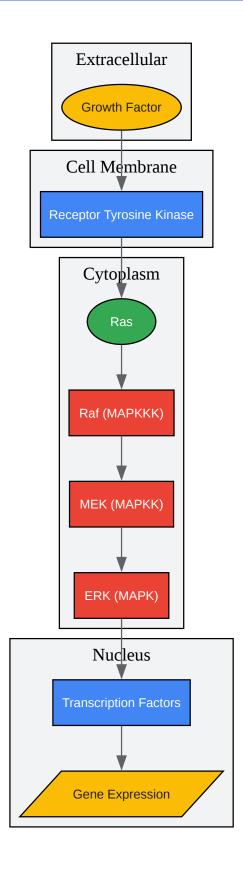


- Kinase-Glo®: Suitable for assays with up to 10μM ATP.[4][5]
- Kinase-Glo® Plus: Designed for assays requiring higher ATP concentrations, up to 100μM.
 [4][5]
- Kinase-Glo® Max: Ideal for kinases with a high Michaelis constant (Km) for ATP, accommodating concentrations up to 500μM.[4][5]

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This pathway is a common target for drug discovery due to its frequent dysregulation in cancer. The Kinase-Glo® assay can be effectively used to screen for inhibitors of kinases within this pathway.





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A simplified diagram of the MAPK signaling pathway.



Experimental ProtocolsReagent Preparation and Storage

Proper preparation and storage of the Kinase-Glo® Reagent are critical for optimal assay performance.

- Reconstitution of Kinase-Glo® Reagent:
 - Equilibrate the Kinase-Glo® Buffer and the lyophilized Kinase-Glo® Substrate to room temperature.[2][6]
 - Aseptically transfer the entire volume of the Kinase-Glo® Buffer into the amber bottle containing the Kinase-Glo® Substrate.[2][6]
 - Mix by gentle inversion or swirling until the substrate is completely dissolved. Avoid vigorous vortexing to prevent foaming.[6]
- · Storage:
 - The reconstituted Kinase-Glo® Reagent can be used immediately or aliquoted and stored at -20°C for several months.[2]
 - Avoid repeated freeze-thaw cycles.

Kinase Activity Assay Protocol (96-Well Plate Format)

This protocol provides a general guideline for performing a kinase activity assay in a 96-well plate format. Optimization of kinase concentration, substrate concentration, and reaction time is recommended for each specific kinase.

Materials:

- Kinase of interest
- Kinase-specific substrate
- ATP



- Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[2]
- Kinase-Glo® Luminescent Kinase Assay System
- White, opaque 96-well plates
- Multichannel pipette or liquid handling system
- Plate shaker
- Luminometer

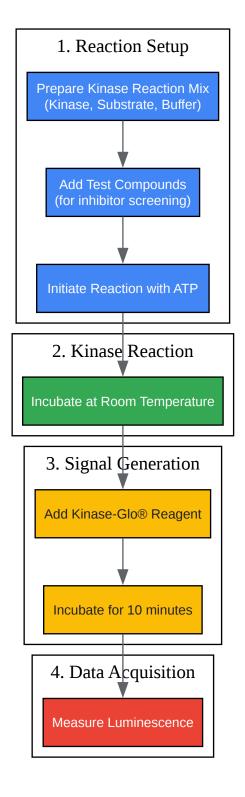
Procedure:

- Prepare Kinase Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer, kinase, and substrate.
- Dispense Master Mix: Add 25 μ L of the master mix to each well of a white, opaque 96-well plate.
- Initiate Kinase Reaction: Add 25 μ L of ATP solution to each well to initiate the kinase reaction. The final reaction volume will be 50 μ L. For inhibitor screening, the test compounds are typically added prior to the ATP.
- Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 20-60 minutes).
- Equilibrate Reagents: During the incubation, allow the reconstituted Kinase-Glo® Reagent to equilibrate to room temperature.
- Add Kinase-Glo® Reagent: After the kinase reaction is complete, add 50 μL of Kinase-Glo® Reagent to each well.[2]
- Mix: Mix the contents of the plate on a plate shaker for 2 minutes at a low speed to ensure homogeneity.
- Incubate: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[2]



Measure Luminescence: Measure the luminescence using a plate-reading luminometer. An
integration time of 0.25-1 second per well is a good starting point.[6]

Experimental Workflow





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A schematic of the Kinase-Glo® assay workflow.

Data Presentation and Analysis Z'-Factor Determination

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

- SD_positive = Standard deviation of the positive control (e.g., no kinase or fully inhibited kinase)
- SD_negative = Standard deviation of the negative control (e.g., active kinase)
- Mean positive = Mean signal of the positive control
- Mean negative = Mean signal of the negative control

Assay Parameter	96-Well Plate	384-Well Plate
Mean Positive Control (RLU)	1,500,000	800,000
SD Positive Control (RLU)	75,000	40,000
Mean Negative Control (RLU)	150,000	80,000
SD Negative Control (RLU)	10,000	5,000
Calculated Z'-Factor	0.83	0.84

Table 1: Example Z'-factor determination for the Kinase-Glo® assay in 96- and 384-well plate formats.[2] RLU = Relative Light Units.



IC₅₀ Determination for Kinase Inhibitors

The half-maximal inhibitory concentration (IC_{50}) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For kinase inhibitors, the IC_{50} is the concentration of the inhibitor that reduces the kinase activity by 50%. This is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.

Kinase	Inhibitor	IC50 (nM) - Kinase- Glo®	IC₅₀ (nM) - Literature
PKA	PKI	2.5	3.0
PKA	Staurosporine	10	18.0
PKA	H-8	1200	1200
PKA	H-9	1900	1900

Table 2: Comparison of IC₅₀ values for known Protein Kinase A (PKA) inhibitors determined using the Kinase-Glo® assay and values reported in the literature.[2][7]

Conclusion

The Kinase-Glo® Luminescent Kinase Assay platform provides a robust, sensitive, and high-throughput method for measuring kinase activity. Its simple "add-mix-read" protocol makes it highly amenable to automation and large-scale screening campaigns.[1] The availability of different assay formats catering to a wide range of ATP concentrations allows for the study of a diverse array of kinases. The excellent Z'-factor values and accurate determination of IC50s make the Kinase-Glo® assay a reliable and valuable tool for academic researchers, and drug development professionals in the quest for novel kinase-targeted therapeutics.

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